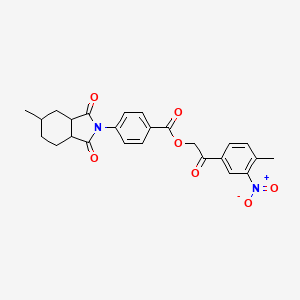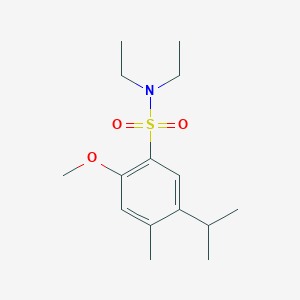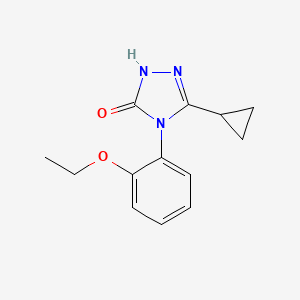![molecular formula C19H20Cl2N2O4 B3937609 N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3937609.png)
N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide]
Descripción general
Descripción
N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide], commonly known as PPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPAA belongs to the family of bisphenoxyacetamides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of PPAA is not fully understood, but it is believed to exert its biological effects through multiple pathways. PPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. PPAA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification enzymes. In addition, PPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPAA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PPAA can inhibit the proliferation and induce the apoptosis of various cancer cells, including breast, lung, and colon cancer cells. PPAA has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. In addition, PPAA has been shown to protect neurons from oxidative stress and apoptosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAA has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. PPAA is also relatively stable and can be stored for long periods of time. However, PPAA has some limitations for lab experiments, including its relatively low potency compared to other anti-cancer agents and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of PPAA. One area of interest is the development of more potent derivatives of PPAA that can be used as anti-cancer agents. Another area of interest is the study of the potential use of PPAA in combination with other anti-cancer agents to enhance their efficacy. In addition, the study of the mechanisms of action of PPAA and its derivatives could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
PPAA has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of various cancer cells in vitro and in vivo. PPAA has also been studied for its anti-inflammatory and analgesic properties, as it has been shown to reduce inflammation and pain in animal models. In addition, PPAA has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-13(23-19(25)12-27-17-8-4-15(21)5-9-17)10-22-18(24)11-26-16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBNLOQOJUREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937542.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937545.png)


![4-[(3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937558.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3937568.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937594.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)
